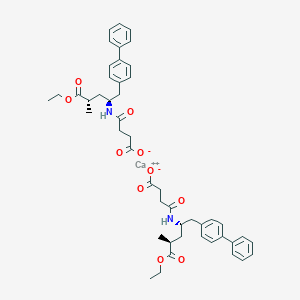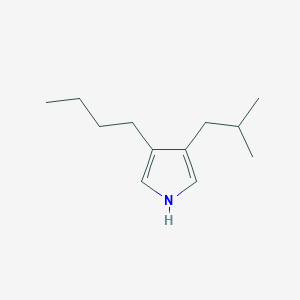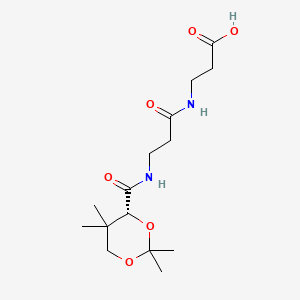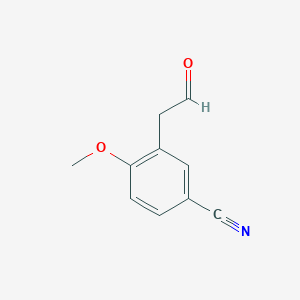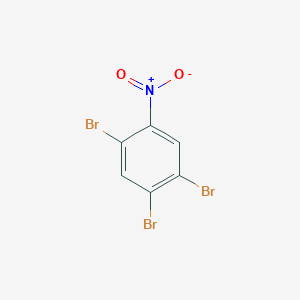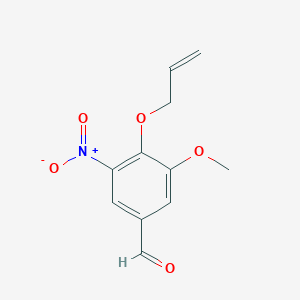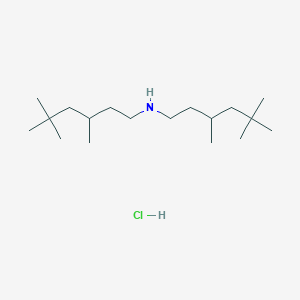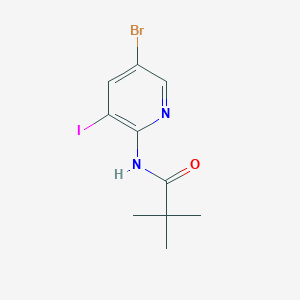
5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide is a chemical compound with the molecular formula C10H12BrIN2O It is a halogenated pyridine derivative, which means it contains both bromine and iodine atoms attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide typically involves the halogenation of a pyridine derivative. One common method is the reaction of 5-bromo-2-chloropyridine with hydroiodic acid to introduce the iodine atom . The resulting intermediate can then be reacted with 2,2-dimethylpropanamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cross-Coupling Reactions: Reagents such as arylboronic acids and palladium catalysts are typically used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study the effects of halogenated pyridine derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The halogen atoms in the compound can participate in halogen bonding, which influences its binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated pyridine derivative with similar chemical properties.
5-Bromo-3-iodo-pyridin-2-ol: A compound with a similar structure but different functional groups.
Uniqueness
5-Bromo-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide is unique due to its specific combination of bromine and iodine atoms attached to the pyridine ring, along with the 2,2-dimethylpropanamide group
Propiedades
Fórmula molecular |
C10H12BrIN2O |
|---|---|
Peso molecular |
383.02 g/mol |
Nombre IUPAC |
N-(5-bromo-3-iodopyridin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H12BrIN2O/c1-10(2,3)9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
Clave InChI |
IQCTYYYBZXINMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13843251.png)
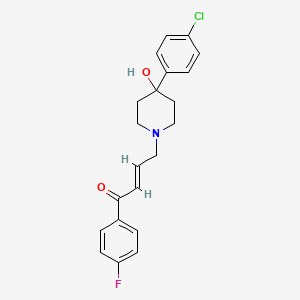
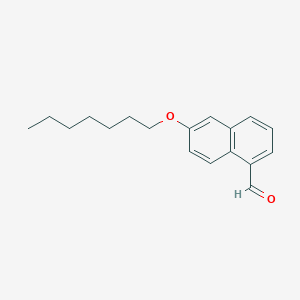
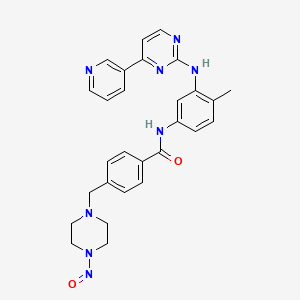
![2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
